molecular formula C6H6N4O8P-3 B11746545 (2,4-Dinitrophenyl)hydrazine phosphate

(2,4-Dinitrophenyl)hydrazine phosphate

Cat. No.: B11746545
M. Wt: 293.11 g/mol
InChI Key: RYSWHUOYGUCXQB-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dinitrophenyl)hydrazine phosphate is an organic compound with the chemical formula C6H6N4O4. It is a red to orange solid that is relatively sensitive to shock and friction. This compound is a substituted hydrazine and is commonly used in various chemical reactions and applications, particularly in the detection of carbonyl compounds such as aldehydes and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-Dinitrophenyl)hydrazine phosphate can be synthesized by reacting hydrazine sulfate with 2,4-dinitrochlorobenzene. The reaction typically involves the following steps :

  • Dissolve 2,4-dinitrochlorobenzene in a suitable solvent such as ethanol.
  • Add hydrazine sulfate to the solution and stir the mixture.
  • Heat the reaction mixture to facilitate the reaction.
  • Filter the resulting product and wash it with water to remove any impurities.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (2,4-Dinitrophenyl)hydrazine phosphate involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond of carbonyl compounds to form an intermediate, which then loses a molecule of water to form the final hydrazone product . This mechanism is crucial for its application in detecting carbonyl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dinitrophenyl)hydrazine phosphate is unique due to its high sensitivity and specificity in detecting carbonyl compounds. Its ability to form colored precipitates with distinct melting points makes it a valuable tool in qualitative and quantitative analysis .

Properties

Molecular Formula

C6H6N4O8P-3

Molecular Weight

293.11 g/mol

IUPAC Name

(2,4-dinitrophenyl)hydrazine;phosphate

InChI

InChI=1S/C6H6N4O4.H3O4P/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h1-3,8H,7H2;(H3,1,2,3,4)/p-3

InChI Key

RYSWHUOYGUCXQB-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.[O-]P(=O)([O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.